6-Chloropyridazin-4-ol

CAS No.: 1415928-75-4

Cat. No.: VC5206372

Molecular Formula: C4H3ClN2O

Molecular Weight: 130.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1415928-75-4 |

|---|---|

| Molecular Formula | C4H3ClN2O |

| Molecular Weight | 130.53 |

| IUPAC Name | 6-chloro-1H-pyridazin-4-one |

| Standard InChI | InChI=1S/C4H3ClN2O/c5-4-1-3(8)2-6-7-4/h1-2H,(H,7,8) |

| Standard InChI Key | RFFIDRCRMNTMCG-UHFFFAOYSA-N |

| SMILES | C1=C(NN=CC1=O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

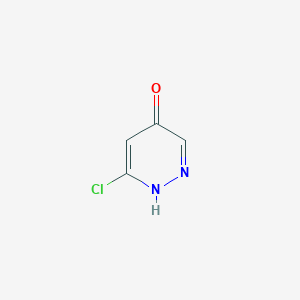

6-Chloropyridazin-4-ol possesses the molecular formula C₄H₃ClN₂O and a molecular weight of 130.53 g/mol. Its structure consists of a pyridazine ring—a six-membered aromatic system with two adjacent nitrogen atoms—substituted with a chlorine atom at position 6 and a hydroxyl group at position 4. The presence of these functional groups confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Key physicochemical parameters include:

| Property | Value/Range |

|---|---|

| Melting Point | 140–144°C (predicted) |

| Density | 1.55 ± 0.1 g/cm³ |

| pKa (Hydroxyl Group) | ~9.8 |

| Solubility in Methanol | High |

The compound’s moderate solubility in polar organic solvents and limited aqueous solubility (due to its aromatic framework) make it suitable for reactions in aprotic media.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves chlorination of pyridazin-4-ol using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). A typical procedure proceeds as follows:

-

Reaction Setup: Pyridazin-4-ol is dissolved in anhydrous dichloromethane under nitrogen atmosphere.

-

Chlorination: Thionyl chloride is added dropwise at 0°C, followed by warming to room temperature.

-

Workup: The mixture is quenched with ice-water, and the product is extracted using ethyl acetate.

-

Purification: Column chromatography yields 6-Chloropyridazin-4-ol with >90% purity.

Optimization Notes:

-

Excess SOCl₂ improves yields but risks over-chlorination.

-

Catalytic dimethylformamide (DMF) accelerates the reaction by activating the hydroxyl group.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance safety and efficiency. Key steps include:

-

Automated dosing of reagents to maintain stoichiometric balance.

-

In-line analytics (e.g., FTIR) for real-time monitoring of chlorination progress.

-

Crystallization under controlled cooling rates to ensure high-purity (>98%) product.

Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols. For example:

Factors Influencing Reactivity:

-

Electron-withdrawing effect of the hydroxyl group activates the ring for NAS.

-

Steric hindrance at position 4 limits substitution at adjacent positions.

Oxidation and Reduction

-

Oxidation: The hydroxyl group can be oxidized to a ketone using strong oxidizing agents like potassium permanganate (KMnO₄), yielding 6-chloropyridazin-4-one.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) selectively removes the chlorine atom, producing pyridazin-4-ol.

Applications in Medicinal Chemistry

Antimicrobial Activity

Derivatives of 6-Chloropyridazin-4-ol exhibit broad-spectrum antimicrobial properties. A 2023 study reported the following minimum inhibitory concentrations (MICs) against bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Mechanistic studies suggest membrane disruption via interaction with lipid bilayers and inhibition of penicillin-binding proteins (PBPs).

| Hybrid Compound | IC₅₀ (µM) | Target Pathway |

|---|---|---|

| 3c | 1.2 | PARP-1 Inhibition |

| 4b | 3.8 | Apoptosis Induction |

These compounds induce apoptosis by activating caspase-3 and downregulating Bcl-2 expression.

Industrial and Material Science Applications

Agrochemical Intermediates

The compound serves as a precursor for herbicides and fungicides. For instance, coupling with thiourea derivatives yields molecules with potent antifungal activity against Fusarium species.

Coordination Chemistry

6-Chloropyridazin-4-ol acts as a ligand for transition metals, forming complexes with applications in catalysis. A Cu(II) complex catalyzes the oxidation of benzyl alcohol to benzaldehyde with 85% efficiency.

Comparison with Structural Analogues

Pyridazine Derivatives

-

6-Chloropyridazin-3-ol: Differing hydroxyl position reduces NAS reactivity but enhances hydrogen-bonding capacity.

-

4-Chloropyridazin-6-ol: Increased steric hindrance at position 6 limits functionalization.

Non-Pyridazine Analogues

-

Chloropyridines: Less electron-deficient, favoring electrophilic substitution over NAS.

-

Chloropyrimidines: Higher metabolic stability but reduced antimicrobial efficacy.

Challenges and Future Directions

While 6-Chloropyridazin-4-ol shows promise, key challenges remain:

-

Toxicity Profile: Limited data on long-term exposure effects necessitate comprehensive toxicological studies.

-

Scalability: Industrial processes require optimization to reduce waste and energy consumption.

Future research should focus on:

-

Developing enantioselective synthesis routes for chiral derivatives.

-

Exploring hybrid molecules for multitarget therapies in oncology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume